Sucrose-13C6-fru
Description
Significance of Stable Isotope Tracers in Contemporary Biochemical Analysis
Stable isotope tracers are indispensable tools in modern metabolic research, offering a safe and powerful method to investigate the intricate networks of biochemical reactions within living systems. nih.govmaastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are non-radioactive, making them safe for in vivo studies in humans. mdpi.combuchem.com The fundamental principle of their use lies in introducing a labeled molecule, or "tracer," into a biological system and tracking its journey through various metabolic pathways. nih.govsilantes.com
The key advantage of using stable isotopes is the ability to distinguish the tracer from its naturally occurring, unlabeled counterpart (the "tracee"). maastrichtuniversity.nl This distinction is typically achieved using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass difference imparted by the isotope. nih.govsilantes.comnih.gov By analyzing the distribution and incorporation of the isotopic label into downstream metabolites, researchers can gain unparalleled insights into:
Metabolic Flux: The rates of reactions within a metabolic pathway. nih.gov
Nutrient Utilization: How cells and organisms take up and process different nutrients. mdpi.com
Biosynthesis: The production of complex molecules from simpler precursors. mdpi.com
Metabolic Reprogramming: Alterations in metabolic pathways associated with diseases like cancer. mdpi.com
This technique, often referred to as stable isotope tracing or metabolic flux analysis (MFA), provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. nih.govnih.govnih.gov
Conceptual Framework of Carbon-13 Labeling within Disaccharide Metabolism
Disaccharides, such as sucrose (B13894), are composed of two monosaccharide units. In the case of sucrose, these are glucose and fructose (B13574). When a ¹³C-labeled disaccharide like Sucrose-13C6-fru is introduced into a biological system, it serves as a specific probe to follow the metabolic fate of its constituent monosaccharides. nih.govnih.gov
The conceptual framework for using this compound involves several key steps:
Uptake and Cleavage: The labeled sucrose is taken up by the cells and cleaved into its glucose and fructose components. In the case of this compound, the resulting fructose molecule will be fully labeled with ¹³C, while the glucose molecule will be unlabeled.
Entry into Metabolic Pathways: The labeled fructose and unlabeled glucose then enter central carbon metabolism, primarily glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov
Isotope Distribution: As these molecules are processed through various enzymatic reactions, the ¹³C atoms from the fructose moiety are distributed among a wide range of downstream metabolites, including other sugars, organic acids, and amino acids. nih.govoup.com
Analysis and Interpretation: By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in these metabolites, researchers can deduce the relative contributions of the fructose and glucose moieties to different metabolic pathways. nih.gov For instance, analyzing the labeling pattern in trehalose (B1683222), another disaccharide, can reveal the relative contributions of the glucose and fructose units from the original sucrose molecule to its synthesis. nih.gov
This approach allows for a detailed investigation of how different parts of a disaccharide are utilized and partitioned within the metabolic network. nih.govosti.gov
Historical Trajectory and Foundational Contributions of Labeled Sucrose in Tracer Studies
The use of isotopically labeled compounds in metabolic research has a history spanning several decades. nih.gov Early studies often employed radioactive isotopes, such as carbon-14, to trace metabolic pathways. While groundbreaking, the use of radioactive tracers was limited by safety concerns. The advent of stable isotope tracers and the development of sensitive analytical techniques like mass spectrometry and NMR revolutionized the field. nih.govnih.gov
The synthesis of ¹³C-enriched disaccharides, including sucrose, was a significant milestone. osti.gov Early methods involved both chemical and enzymatic synthesis to produce these crucial research tools. osti.gov Foundational studies using labeled sucrose focused on understanding fundamental aspects of carbohydrate metabolism in various organisms, from microorganisms to plants. nih.govnih.govresearchgate.net
For example, studies in Corynebacterium glutamicum utilized [¹³C₆Fru]sucrose to elucidate the metabolic fluxes during lysine (B10760008) production, revealing that the fructose moiety was primarily channeled into glycolysis. nih.gov In plant science, labeled sucrose has been instrumental in tracking carbon allocation from source leaves to sink tissues, providing insights into processes like photorespiration and the tricarboxylic acid (TCA) cycle. researchgate.netoup.com These early investigations laid the groundwork for the sophisticated metabolic flux analyses that are common today. The ability to specifically label one of the monosaccharide units within sucrose, as with this compound, provided a more refined tool to dissect the distinct metabolic fates of glucose and fructose derived from this common dietary sugar. nih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Synonym | ß-D-Fructofuranosyl-13C6 a-D-Glucopyranoside |
| Molecular Formula | ¹³C₆C₆H₂₂O₁₁ |
| Molecular Weight | 348.25 |
| Unlabeled CAS Number | 57-50-1 |
| Isotope | Carbon-13 |
| Data sourced from LGC Standards lgcstandards.com |
Properties
Molecular Formula |
¹³C₆C₆H₂₂O₁₁ |
|---|---|
Molecular Weight |
348.25 |
Synonyms |
β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside |
Origin of Product |
United States |
Synthesis and Isotopic Preparation of Sucrose 13c6 Fru for Specialized Research
Methodologies for Site-Specific and Uniform ¹³C Labeling of the Fructose (B13574) Moiety
The creation of sucrose (B13894) with a uniformly ¹³C-labeled fructose unit ([UL-¹³C6fru]Sucrose) involves sophisticated synthetic strategies. These methods are designed to place the isotopic labels exclusively on the six carbon atoms of the fructose ring while leaving the glucose unit with its natural carbon isotope abundance.
Synthetic Pathways for [UL-¹³C6fru]Sucrose
The primary routes for synthesizing [UL-¹³C6fru]Sucrose are chemo-enzymatic. These pathways combine the precision of enzymatic reactions with the versatility of chemical synthesis to achieve the desired site-specific labeling.
A common strategy begins with a commercially available, uniformly labeled monosaccharide, D-Fructose [U-¹³C6]. This labeled precursor serves as the foundation for the fructose moiety of the final sucrose molecule. The synthesis then proceeds through several key steps:
Enzymatic Synthesis: A key method involves the use of enzymes that can synthesize sucrose from its constituent parts or their activated forms. For instance, sucrose synthase or sucrose-phosphate synthase can be employed. In a typical enzymatic approach, UDP-glucose (uridine diphosphate (B83284) glucose) is reacted with the labeled fructose or fructose-6-phosphate (B1210287). wordpress.com Research has demonstrated that some enzyme systems, like those from sugar beet leaves, can utilize free fructose for sucrose synthesis. wordpress.com
Chemo-Enzymatic Approaches: These methods offer greater control and flexibility. A chemo-enzymatic pathway might involve chemically protecting specific hydroxyl groups on both the labeled fructose and an unlabeled glucose donor, followed by an enzymatic coupling reaction. clockss.orgrsc.org After the core sucrose structure is formed, the protecting groups are chemically removed to yield the final [UL-¹³C6fru]Sucrose. This approach is particularly useful for creating derivatives for specific applications, such as photoaffinity labeling. clockss.org Another strategy involves the enzymatic transfer of a labeled fructosyl group to a glucose acceptor. Fructosyltransferases can be used for this purpose, catalyzing the reaction between a sucrose donor and a labeled fructose acceptor, although this is more common for producing fructo-oligosaccharides. conicet.gov.arnih.gov
The choice of synthetic pathway often depends on the desired yield, purity, and the scale of the synthesis. Enzymatic methods are prized for their high specificity, which minimizes the formation of unwanted byproducts. e3s-conferences.orgui.ac.ide3s-conferences.org
Evaluation of Isotopic Purity and Enrichment Protocols
Once synthesized, the isotopic purity and enrichment of [UL-¹³C6fru]Sucrose must be rigorously verified. Isotopic purity refers to the percentage of the labeled molecules that contain the isotope at the intended positions, while isotopic enrichment is the percentage of a specific atom that is the desired isotope. Several analytical techniques are employed for this evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive method for determining the position and extent of isotopic labeling. wikipedia.orgnih.govmeasurlabs.com By analyzing the ¹³C NMR spectrum, researchers can confirm that the ¹³C atoms are located exclusively on the fructose moiety and determine the percentage of enrichment at each carbon position. researchgate.net Advanced NMR techniques can provide detailed information about the isotopomer distribution. acs.org
The combination of NMR and MS provides a comprehensive characterization of the isotopically labeled sucrose, ensuring its suitability for quantitative metabolic studies. wikipedia.orgnih.gov
Standards for Research-Grade Isotopic Compounds
For research findings to be considered reliable and reproducible, the isotopically labeled compounds used must meet stringent quality standards. While specific standards for [UL-¹³C6fru]Sucrose are not individually codified, general standards for research-grade isotopic compounds apply. These are often set by suppliers and adhered to by research laboratories.
Key quality parameters for research-grade isotopic compounds include:
High Isotopic Enrichment: The percentage of ¹³C at the labeled positions should be high, typically 98-99% or greater. isotope.comisotope.com This minimizes the interference from unlabeled or partially labeled molecules in experimental measurements.
High Chemical Purity: The compound must be free from chemical impurities that could interfere with the biological system or analytical measurements. Purity is often assessed by methods like High-Performance Liquid Chromatography (HPLC). lgcstandards.com
Accurate and Detailed Certification: Suppliers of research-grade compounds provide a Certificate of Analysis (CoA). chemie-brunschwig.ch This document specifies critical data, including the compound's identity, chemical purity, isotopic enrichment, and the analytical methods used for verification. lgcstandards.com
The adherence to these standards ensures that data obtained from studies using these compounds are accurate and can be confidently interpreted. Organizations and suppliers like Cambridge Isotope Laboratories, Inc. (CIL) and LGC Standards provide a wide range of stable isotope-labeled compounds that meet these research-grade criteria. isotope.comlgcstandards.com
Interactive Data Table: Analytical Techniques for Isotopic Purity
| Analytical Technique | Information Provided | Typical Application |
| ¹³C NMR Spectroscopy | Positional information of ¹³C labels, quantification of enrichment at each carbon site. nih.govresearchgate.net | Confirms site-specific labeling and determines isotopomer distribution. wikipedia.org |
| Mass Spectrometry (MS) | Overall molecular weight distribution, confirms total ¹³C incorporation. nih.govnih.gov | Measures overall isotopic enrichment and purity. humankinetics.com |
| GC-MS | Separation and mass analysis of volatile derivatives. nih.gov | Quantifies ¹³C labeling in different sugar moieties after derivatization. nih.gov |
| LC-MS/MS | Separation and tandem mass analysis of non-volatile compounds. researchgate.netcreative-proteomics.com | Sensitive and scalable method for quantifying ¹³C-labeling in sugars without derivatization. creative-proteomics.com |
| Isotope Ratio MS (IRMS) | Precise measurement of ¹³C/¹²C ratios. humankinetics.commetu.edu.troiv.int | High-precision determination of isotopic enrichment, often used in breath tests and authentication. nih.govoiv.int |
Advanced Analytical Techniques for Quantifying Sucrose 13c6 Fru Derived Metabolites
Mass Spectrometry-Based Approaches for Isotope Discrimination
Mass spectrometry (MS) is a important technique for the analysis of ¹³C-labeled metabolites due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. When coupled with chromatographic separation methods, MS provides a robust platform for tracking the incorporation of ¹³C from Sucrose-13C6-fru into a wide array of downstream metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the mass isotopomer distribution of metabolites derived from ¹³C-labeled substrates like this compound. nih.govresearchgate.net Mass isotopomers are molecules that differ only in the number of isotopic substitutions. By analyzing the relative abundances of these isotopomers, researchers can gain insights into the activity of metabolic pathways. nih.govresearchgate.net
In a typical GC-MS workflow for analyzing metabolites from this compound, biological samples are first extracted and then derivatized to increase the volatility and thermal stability of the metabolites, a necessary step for gas chromatography. nih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts sugars into their trimethylsilyl (B98337) (TMS) derivatives. nih.gov Following separation on the GC column, the derivatized metabolites enter the mass spectrometer. Chemical ionization (CI) is often preferred over electron ionization (EI) for analyzing saccharide labeling as it produces less fragmentation and preserves the molecular ion, which is crucial for accurate isotopomer quantification. nih.govresearchgate.net
The resulting mass spectra provide a distribution of mass isotopomers for each metabolite. For instance, if the ¹³C from the fructose (B13574) moiety of sucrose (B13894) is incorporated into a three-carbon metabolite like pyruvate (B1213749), GC-MS can distinguish between the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), or three (M+3) ¹³C atoms. This mass isotopomer distribution (MID) data is fundamental for metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions. researchgate.net
Table 1: Exemplary Mass Isotopomer Distribution of a Downstream Metabolite
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 15 |
| M+1 | 25 |
| M+2 | 35 |
| M+3 | 20 |
| M+4 | 5 |
This table illustrates a hypothetical mass isotopomer distribution for a four-carbon metabolite derived from this compound, as would be determined by GC-MS. The distribution of labeled carbons provides quantitative insights into pathway utilization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Metabolic Tracing
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS for high-resolution metabolic tracing, particularly for non-volatile and thermally labile compounds that are not amenable to GC analysis. mdpi.comnih.gov This technique is especially valuable for analyzing the complex mixture of metabolites that can arise from the metabolism of this compound without the need for chemical derivatization. nih.gov
In this approach, metabolites are separated by liquid chromatography and then analyzed by tandem mass spectrometry. The first mass spectrometer (MS1) selects the precursor ion (the labeled metabolite of interest), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantifying known metabolites. mdpi.com High-resolution mass spectrometry, such as that performed on Orbitrap or time-of-flight (TOF) instruments, allows for the accurate determination of the elemental composition of metabolites and their isotopologues, further enhancing the ability to trace the path of the ¹³C label. frontiersin.orgacs.org
A significant advantage of LC-MS/MS is its ability to directly analyze the labeling patterns in the glucosyl and fructosyl moieties of sucrose after enzymatic cleavage. mdpi.comnih.gov This provides direct information about the labeling of cytosolic fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P), key intermediates in central carbon metabolism. mdpi.comnih.govresearchgate.net For example, after feeding a plant with this compound, researchers can extract sucrose, cleave it with invertase, and then use LC-MS/MS to determine the ¹³C enrichment in the resulting fructose and glucose molecules. mdpi.com
Applications of Isotope Dilution Mass Spectrometry in Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the absolute concentration of metabolites. nih.gov This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. In the context of this compound studies, a known amount of a uniformly ¹³C-labeled metabolite (e.g., U-¹³C-glutamate) is added to a biological sample before extraction and analysis. acs.org
During MS analysis, the ratio of the signal from the naturally abundant analyte to the signal from the labeled internal standard is measured. Since the amount of the internal standard is known, the absolute concentration of the analyte in the original sample can be precisely calculated. This method effectively corrects for any sample loss during preparation and for variations in instrument response (matrix effects), which can suppress or enhance the ionization of the analyte. researchgate.net
The use of a uniformly ¹³C-labeled cell extract, for instance from spirulina grown on a ¹³C carbon source, can serve as a source of multiple internal standards for the quantification of a wide range of metabolites, including amino acids, carboxylic acids, and sugar phosphates. nih.govacs.org This approach significantly improves the precision and accuracy of metabolite quantification in complex biological systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Enrichment
Quantitative ¹³C NMR Spectrometry for Intramolecular Isotope Patterns
Quantitative ¹³C NMR spectrometry is a powerful technique for determining the intramolecular distribution of ¹³C isotopes in metabolites derived from this compound. capes.gov.brresearchgate.net This method allows researchers to pinpoint which carbon atoms within a molecule have been enriched with ¹³C, providing deep insights into the specific enzymatic reactions and metabolic pathways that have been active. nih.gov
The analysis of the ¹³C NMR spectrum of a metabolite reveals not only the chemical shifts of the different carbon atoms but also the coupling patterns between adjacent ¹³C nuclei. pnas.org The presence and intensity of these couplings can be used to deduce the specific positions of the ¹³C labels. For example, analyzing the ¹³C NMR spectrum of glucose derived from the metabolism of [U-¹³C]fructose can reveal the distribution of ¹³C at each of the six carbon positions in the glucose molecule. nih.gov
One of the challenges in using ¹³C NMR for carbohydrate analysis is the complexity arising from the presence of different anomers (e.g., α and β forms) in solution. capes.gov.brnih.gov Chemical derivatization is often employed to simplify the spectra and lock the molecule into a single conformation. capes.gov.brnih.gov Despite these complexities, ¹³C NMR provides unique information on intramolecular isotope patterns that is not accessible by other methods. capes.gov.br
Table 2: Hypothetical Positional ¹³C Enrichment in Glucose Derived from this compound
| Carbon Position in Glucose | ¹³C Enrichment (%) |
| C-1 | 5 |
| C-2 | 10 |
| C-3 | 45 |
| C-4 | 40 |
| C-5 | 10 |
| C-6 | 5 |
This table provides an illustrative example of how quantitative ¹³C NMR can reveal the specific enrichment at each carbon position in a glucose molecule formed from the metabolism of the ¹³C-labeled fructose moiety of sucrose. This level of detail is crucial for resolving fluxes through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific δ¹³C Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes, in this case, ¹³C to ¹²C. The results are typically expressed in delta (δ) notation (δ¹³C) in parts per thousand (‰) relative to an international standard.
For more detailed information, IRMS can be coupled with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS). This allows for compound-specific isotope analysis (CSIA), where the δ¹³C value of individual metabolites is determined. morganfurze.com For example, after feeding a plant with labeled sucrose, researchers can use GC-C-IRMS to measure the δ¹³C of individual sugars like glucose and fructose, as well as other metabolites in the central carbon metabolism. morganfurze.com This can reveal how the ¹³C label from the fructose moiety is distributed among different metabolic pools.
CSIA is particularly useful for studying long-distance transport and allocation of carbon in whole organisms, such as plants. morganfurze.com By measuring the δ¹³C of sugars in different organs over time, scientists can trace the movement of carbon from source tissues to sink tissues. morganfurze.com
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The accurate quantification of metabolites derived from this compound in complex biological matrices is critically dependent on meticulous sample preparation and, often, chemical derivatization. These steps are essential to extract the target analytes, remove interfering substances, and enhance their detectability by analytical instruments, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The inherent complexity of biological samples, which contain a vast array of molecules, presents significant challenges such as low analyte concentrations, matrix effects, and the presence of isomers.
Extraction of Labeled Metabolites
The initial step in sample preparation involves the extraction of metabolites from the biological matrix, which could be cells, tissues, or biofluids. The choice of extraction solvent and method is crucial to ensure the efficient recovery of a broad range of metabolites, including the 13C-labeled compounds derived from this compound.
Commonly used extraction methods include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, often a polar (e.g., aqueous) and a non-polar (e.g., organic) solvent. researchgate.net This is effective for partitioning metabolites into different fractions, which can reduce the complexity of the sample matrix. researchgate.net
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent to selectively retain either the analytes of interest or interfering compounds from a liquid sample. This method is highly effective for sample clean-up and concentration. The choice of the solid phase material is critical and depends on the chemical properties of the target metabolites.
Quenching: In metabolic studies, it is vital to halt all enzymatic activity at the time of sampling to preserve the in vivo metabolic state. This is typically achieved by rapid quenching with a cold solvent, such as ice-cold methanol (B129727) or a methanol/water mixture.
A study on the metabolic fate of fructose in human adipocytes utilized a stable isotope-based dynamic profiling method with uniformly labeled [U-13C6]-d-fructose. nih.gov This approach allowed for the analysis of metabolic fluxes by measuring specific glutamate (B1630785) isotopomers. nih.gov
Derivatization for Enhanced Analysis
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by a particular instrument. For carbohydrate metabolites, which are often polar and non-volatile, derivatization is frequently employed to improve their chromatographic separation and ionization efficiency in mass spectrometry. doi.org
Common Derivatization Strategies for Carbohydrates:
Silylation: This is a widely used technique where active hydrogens in the hydroxyl groups of carbohydrates are replaced with a trimethylsilyl (TMS) group. mdpi.com This process increases the volatility of the sugars, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. mdpi.com
Oximation: This reaction targets the carbonyl group of reducing sugars. It is often performed prior to silylation to prevent the formation of multiple anomeric isomers, which can complicate chromatographic analysis. Methoxyamine hydrochloride is a common reagent for oximation. mdpi.com
Reductive Amination: This method involves the reaction of the carbonyl group of a sugar with an amine, followed by reduction. This can be used to introduce a fluorescent or chromophoric tag for enhanced detection in liquid chromatography (LC). doi.org
Novel Derivatization Reagents: Researchers are continuously developing new derivatization agents to improve sensitivity and specificity. For instance, 2-Pyridinecarbohydrazide (PYD) has been developed as a reagent that not only enhances the MS sensitivity of carbohydrates but also allows for the differentiation of monosaccharide and disaccharide isomers. nih.gov
The choice of derivatization method depends on the analytical platform being used (GC-MS, LC-MS) and the specific metabolites being targeted. It is important to note that derivatization can introduce variability, and reaction conditions must be carefully optimized and controlled. jst.go.jp
Data Tables
The following tables summarize common sample preparation and derivatization techniques used in the analysis of carbohydrate metabolites.
Table 1: Common Extraction Methods for Carbohydrate Metabolites
| Extraction Method | Principle | Advantages | Common Applications |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Separates polar and non-polar metabolites, reduces matrix complexity | Analysis of a broad range of metabolites in biofluids and tissue extracts |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid phase | High selectivity, sample clean-up and concentration | Purification of specific classes of metabolites, removal of interfering substances |
| Quenching | Rapid halting of enzymatic activity | Preserves the in vivo metabolic state | Essential first step in all metabolic flux analysis studies |
Table 2: Common Derivatization Strategies for Carbohydrate Analysis
| Derivatization Method | Target Functional Group | Reagent Example | Analytical Platform | Purpose |
| Silylation | Hydroxyl (-OH) | MSTFA | GC-MS | Increases volatility and thermal stability |
| Oximation | Carbonyl (C=O) | Methoxyamine hydrochloride | GC-MS | Prevents anomerization, improves peak shape |
| Reductive Amination | Carbonyl (C=O) | Amines + Reducing Agent | LC-MS, CE | Introduces a tag for fluorescence or UV detection |
| PYD Derivatization | Carbonyl (C=O) | 2-Pyridinecarbohydrazide | MALDI-MS | Enhances sensitivity, allows isomer differentiation nih.gov |
Applications of Sucrose 13c6 Fru in Metabolic Flux Analysis Mfa
Elucidation of Central Carbon Metabolic Network Fluxes
The use of Sucrose-13C6-fru in ¹³C-MFA enables the precise quantification of fluxes through the primary pathways of central carbon metabolism. nih.govasm.org As the ¹³C₆-labeled fructose (B13574) is metabolized, the ¹³C atoms are distributed among various downstream metabolites. Analyzing the mass isotopomer distributions (MIDs) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the calculation of relative and absolute fluxes throughout the network. nih.govcreative-proteomics.comresearchgate.net
When cells metabolize this compound, the sucrose (B13894) molecule is first cleaved. The unlabeled glucose moiety and the fully labeled fructose moiety can then enter glycolysis. The ¹³C₆-fructose is typically phosphorylated to fructose-6-phosphate (B1210287) and then to fructose-1,6-bisphosphate, which retains the full set of six ¹³C atoms. The subsequent cleavage of the fully labeled fructose-1,6-bisphosphate by the enzyme aldolase (B8822740) yields two fully labeled three-carbon (C3) units: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.gov
Tracking these ¹³C₃ units through the lower part of glycolysis to pyruvate (B1213749) provides a direct measure of the glycolytic flux originating from the fructose part of sucrose. nih.gov In studies with Corynebacterium glutamicum, this approach revealed that the fructose residue was primarily taken up by the fructose-specific phosphotransferase system (PTS) and entered glycolysis at the level of fructose-1,6-bisphosphate. asm.org The labeling patterns in metabolites derived from pyruvate, such as alanine, directly reflect the labeling of their precursor and thus the activity of the glycolytic pathway. nih.gov
The pentose (B10789219) phosphate pathway is a crucial route for generating NADPH and precursor metabolites for nucleotide synthesis. creative-proteomics.comibpc.fr this compound is an excellent tracer for elucidating PPP fluxes. The fully labeled fructose moiety can be converted to fructose-6-phosphate (F6P) and subsequently isomerized to glucose-6-phosphate (G6P), which is the entry point for the oxidative PPP. nih.govasm.org
When the ¹³C₆-labeled G6P enters the oxidative PPP, the C1 carbon is released as ¹³CO₂, and the remaining five carbons are carried on as ribulose-5-phosphate. The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which leads to a characteristic scrambling of the ¹³C labels in the resulting F6P and GAP molecules. nih.govbiorxiv.org For instance, the combination of labeled C3 units from glycolysis with unlabeled carbons from other parts of the PPP can lead to the formation of M₃ mass isotopomers of hexose (B10828440) phosphates. nih.gov By analyzing these specific mass isotopomer patterns, MFA models can precisely calculate the proportion of carbon funneled through the PPP relative to glycolysis. nih.govnih.gov In lysine-producing C. glutamicum fed with sucrose, ¹³C-MFA using tracers including this compound determined that the PPP flux was significantly high, at 55.7% of the hexose uptake rate. asm.org
The TCA cycle is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA. researchgate.net The ¹³C₃-pyruvate generated from the glycolysis of the ¹³C₆-fructose moiety of sucrose is converted to ¹³C₂-acetyl-CoA, which then enters the TCA cycle. The condensation of ¹³C₂-acetyl-CoA with an unlabeled four-carbon molecule (oxaloacetate) initiates the cycle, leading to specifically labeled TCA cycle intermediates like citrate, succinate (B1194679), and malate. researchgate.net
This compound is particularly useful for studying gluconeogenic and anaplerotic fluxes. Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, can be traced by observing the formation of labeled glucose-6-phosphate from the ¹³C₆-fructose backbone. nih.gov In experiments with C. glutamicum, feeding with this compound resulted in significant fractions of triple-labeled (M₃) and fully labeled (M₆) glucose-6-phosphate. nih.gov The M₆ isotopomer indicates a direct conversion of the fructose C6 unit into a glucose C6 unit, while the M₃ isotopomer points to more complex rearrangements, such as the gluconeogenic formation of hexose phosphates from labeled C3 units produced during glycolysis. nih.gov This demonstrated that glucose-6-phosphate isomerase operated in the gluconeogenic direction, supplying additional carbon from the fructose part of sucrose toward the PPP. asm.org
Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. uc.pt Tracing the ¹³C label from fructose allows for the quantification of these replenishment fluxes. For instance, the carboxylation of labeled pyruvate or phosphoenolpyruvate (B93156) to form oxaloacetate is a key anaplerotic reaction. plos.org The resulting labeling pattern of oxaloacetate and its derivatives, when compared to the labeling of intermediates formed through the oxidative direction of the TCA cycle, allows for a precise determination of anaplerotic contributions to the TCA cycle pool. researchgate.net
| Pathway/Reaction | Relative Flux (%) | Description |
|---|---|---|
| Lysine (B10760008) Secretion | 27.4 | Percentage of sucrose uptake directed towards lysine production. |
| Pentose Phosphate Pathway (PPP) | 55.7 | Flux through the PPP, normalized to the hexose uptake rate. |
| Tricarboxylic Acid (TCA) Cycle | 78.2 | Flux through the TCA cycle, indicating high respiratory activity. |
| Gluconeogenic G6P Isomerase | 7.2 | Flux from fructose-6-phosphate to glucose-6-phosphate, supplying carbon from the fructose moiety to the PPP. |
Tricarboxylic Acid (TCA) Cycle Activity
Decomposition of Sucrose Catabolic and Anabolic Pathways
Beyond central carbon metabolism, this compound helps to dissect the initial steps of sucrose utilization itself, including the balance between catabolic (breakdown) and anabolic (synthesis or cycling) pathways. oup.combiorxiv.org By distinguishing the fate of the fructose moiety, researchers can gain insights into the activities of different enzymes involved in sucrose metabolism.
In many organisms, sucrose breakdown is initiated by one of two key enzymes: invertase or sucrose synthase (SuSy). frontiersin.orgmdpi.com
Invertase catalyzes the irreversible hydrolysis of sucrose into glucose and fructose. mdpi.com
Sucrose Synthase (SuSy) catalyzes the reversible cleavage of sucrose into fructose and a nucleotide-diphosphate glucose (e.g., UDP-glucose), a reaction that is particularly important in plant sink tissues. frontiersin.org
¹³C-MFA with specifically labeled sucrose can help determine the relative in vivo activity of these enzymes. For instance, if the primary route of cleavage is via invertase, the free ¹³C₆-fructose pool would show rapid and high enrichment. If SuSy is dominant, the kinetics would be linked to the availability of UDP and the subsequent metabolism of UDP-glucose. frontiersin.org
A study of succinate production in Basfia succiniciproducens used ¹³C-MFA to investigate its previously unknown sucrose metabolism. nih.gov The analysis revealed that the observed by-product spectrum was inconsistent with a simple PTS-mediated sucrose catabolism. The flux data led to the discovery of a fructokinase that, in parallel with the fructose PTS, phosphorylates the fructose portion of sucrose. nih.gov This finding, enabled by flux analysis, demonstrated that the fructokinase pathway was beneficial as it reduced the loss of the succinate precursor phosphoenolpyruvate (PEP), thereby increasing the potential yield of succinate. nih.gov This exemplifies how this compound can be used to uncover and quantify the contributions of parallel catabolic pathways.
| Enzyme | Reaction | Reversibility | Primary Role |
|---|---|---|---|
| Invertase (INV) | Sucrose + H₂O → Glucose + Fructose | Irreversible | Sucrose hydrolysis for direct hexose utilization. |
| Sucrose Synthase (SuSy) | Sucrose + NDP ↔ Fructose + NDP-Glucose | Reversible | Sucrose cleavage for biosynthesis (e.g., cellulose (B213188), starch) and energy production. Direction can depend on cellular conditions. |
Phosphotransferase System (PTS) Mediated Transport and Phosphorylation
In many bacteria, the uptake of sucrose is mediated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The PTS is a sophisticated transport system that not only translocates sugars across the cell membrane but also phosphorylates them in the process. tugraz.atresearchgate.netnih.gov
Studies utilizing this compound in organisms like Corynebacterium glutamicum have elucidated the specific roles of different PTS transporters. researchgate.netnih.gov When these bacteria are fed with this compound, the labeled fructose moiety is predominantly taken up by a fructose-specific PTS. researchgate.netnih.gov This process yields intracellular fructose-1-phosphate (B91348) that is fully labeled with ¹³C. This labeled intermediate then enters the central carbon metabolism, typically at the level of fructose-1,6-bisphosphate after another phosphorylation step.
The use of this compound allows for the precise quantification of the flux through the fructose-specific PTS, distinguishing it from the uptake of the glucose moiety, which may be transported by a different PTS or other transport systems. researchgate.netnih.gov This level of detail is crucial for understanding how cells co-metabolize the two constituent monosaccharides of sucrose and for engineering metabolic pathways for biotechnological applications, such as amino acid production. researchgate.netnih.gov
Sucrose Phosphorylase Energetics
Sucrose phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of sucrose into glucose-1-phosphate and fructose. nih.govmedchemexpress.com This reaction is an alternative to the more common hydrolysis by invertase. From an energetic standpoint, the use of sucrose phosphorylase is advantageous for the cell as it conserves the energy of the glycosidic bond in the form of a high-energy phosphate bond in glucose-1-phosphate. This saves one molecule of ATP that would otherwise be required to phosphorylate free glucose.
While direct studies on the energetics of sucrose phosphorylase using this compound are not extensively documented, the principles of its utility are clear. By using this compound, researchers can trace the metabolic fate of the released fructose moiety. The labeling pattern in downstream metabolites would reveal the extent to which the fructose is utilized in various pathways. This information, combined with measurements of cellular energy charge (the ratio of ATP, ADP, and AMP), can provide a comprehensive picture of the energetic benefits of this pathway. For instance, an increase in the flux of ¹³C from the fructose moiety into energy-requiring biosynthetic pathways, concurrent with a stable or improved cellular energy state, would underscore the efficiency of the sucrose phosphorylase route. The enzyme's catalysis involves a significant reduction in the activation energy for cleaving the glycosidic bond, a process that is almost entirely enthalpic in origin. tugraz.atnih.govnih.gov
Tracing Carbon Fate into Biosynthetic Pathways
The ultimate destination of the carbon atoms from the fructose moiety of sucrose is a key area of investigation in metabolic studies. This compound is an ideal tracer for this purpose, enabling the precise measurement of carbon incorporation into a wide array of biomolecules.
Fructose-Derived Carbon Incorporation into Amino Acids
In the industrial production of amino acids using microorganisms like Corynebacterium glutamicum, sucrose is a common feedstock. Metabolic flux analysis with this compound has been instrumental in optimizing the production of amino acids such as lysine. researchgate.netnih.gov
Research has shown that the carbon from the fructose moiety of sucrose is efficiently channeled into the precursors for amino acid synthesis. researchgate.netnih.gov For example, in lysine-producing C. glutamicum, the ¹³C label from the fructose unit is traced through glycolysis to produce pyruvate and oxaloacetate, the key building blocks for lysine. By analyzing the isotopomer distribution in proteinogenic amino acids, researchers can quantify the metabolic fluxes through the central carbon metabolism. researchgate.netnih.govnih.gov
| Amino Acid | Precursor Metabolite(s) | Observed Labeling from [¹³C₆Fru]sucrose |
| Alanine | Pyruvate | High ¹³C enrichment |
| Valine | Pyruvate | High ¹³C enrichment |
| Leucine | Pyruvate, Acetyl-CoA | High ¹³C enrichment |
| Aspartate | Oxaloacetate | High ¹³C enrichment |
| Lysine | Oxaloacetate, Pyruvate | High ¹³C enrichment |
| Glutamate (B1630785) | α-ketoglutarate | High ¹³C enrichment |
This table is a representative summary based on findings in Corynebacterium glutamicum, indicating the direct contribution of fructose-derived carbon to amino acid backbones.
These studies have revealed the flexibility of bacterial metabolism, showing how different parts of the sucrose molecule can be directed towards specific pathways to meet the cell's anabolic demands. researchgate.netnih.gov
Contribution to Lipid Synthesis (e.g., Fatty Acids, Triacylglycerols)
The metabolism of fructose has been linked to increased lipid synthesis, a process known as de novo lipogenesis. Using ¹³C-labeled fructose, researchers have demonstrated that fructose-derived carbon is a significant contributor to the acetyl-CoA pool, the primary building block for fatty acids. escholarship.orgmdpi.com This labeled acetyl-CoA is then incorporated into fatty acids like palmitate and subsequently into triacylglycerols. mdpi.comnih.gov
Studies in various cell types, including adipocytes, have shown a dose-dependent increase in the incorporation of ¹³C from fructose into intracellular palmitate. nih.gov This demonstrates that fructose is a potent lipogenic substrate.
| Lipid Component | Precursor | ¹³C Incorporation from Fructose Moiety |
| Palmitate (C16:0) | Acetyl-CoA | Significant and dose-dependent |
| Oleate (C18:1) | Acetyl-CoA | Observed, indicating elongation and desaturation |
| Glycerol-3-phosphate | Dihydroxyacetone phosphate (DHAP) | Significant contribution |
| Triacylglycerols | Fatty acids, Glycerol-3-phosphate | ¹³C labeling detected in both fatty acid and glycerol (B35011) backbones |
This table summarizes findings from various studies on fructose metabolism and lipid synthesis, illustrating the flow of fructose-derived carbon into different lipid components.
The use of this compound in such studies would allow for a direct comparison of the lipogenic potential of the fructose versus the glucose moiety of sucrose under various physiological conditions.
Synthesis of Storage Carbohydrates (e.g., Glycogen (B147801), Starch)
The carbon from the fructose portion of sucrose can also be utilized for the synthesis of storage carbohydrates like glycogen in animals and starch in plants. pathbank.orglibretexts.org After being metabolized to intermediates of glycolysis or gluconeogenesis, such as glucose-6-phosphate, the labeled carbon atoms can be incorporated into these polymeric storage molecules. pathbank.orglibretexts.orgnih.gov
In plant systems, analyzing the ¹³C enrichment in the glucosyl and fructosyl moieties of re-synthesized sucrose, as well as in starch, can reveal the dynamics of carbon partitioning and storage. researchgate.net In animal models, the incorporation of ¹³C from labeled fructose into hepatic glycogen has been observed, highlighting the role of fructose as a substrate for glycogen replenishment.
| Storage Carbohydrate | Monomeric Unit | Pathway of ¹³C Incorporation from Fructose |
| Glycogen | Glucose | Fructose -> Fructose-6-P -> Glucose-6-P -> Glucose-1-P -> UDP-Glucose -> Glycogen |
| Starch | Glucose | Fructose -> Fructose-6-P -> Glucose-6-P -> Glucose-1-P -> ADP-Glucose -> Starch |
This table outlines the general pathways for the incorporation of carbon from the fructose moiety of sucrose into storage carbohydrates.
By quantifying the amount of ¹³C from this compound that is stored as glycogen or starch, scientists can gain a deeper understanding of whole-body carbohydrate metabolism and its regulation.
Research Applications of Sucrose 13c6 Fru in Microbial Systems
Investigation of Carbon Metabolism in Industrial Microorganisms
The use of Sucrose-13C6-fru has been instrumental in elucidating carbon metabolism in industrially significant microorganisms, providing insights to optimize the production of valuable compounds.
Lysine (B10760008) Production in Corynebacterium glutamicum
In the industrial production of lysine using Corynebacterium glutamicum, sucrose (B13894) is a common carbon source. Metabolic flux analysis using this compound, alongside other labeled sucrose isotopomers, has provided a detailed quantitative picture of the central carbon metabolism in a lysine-producing strain. nih.govnih.gov
Studies have shown that C. glutamicum directs a significant portion of sucrose towards lysine synthesis. nih.govnih.gov The analysis revealed a high flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), with the glucose moiety of sucrose being exclusively channeled into this pathway. nih.govnih.gov The fructose (B13574) part, traced using this compound, is primarily taken up by the fructose-specific phosphotransferase system (PTS) and enters glycolysis. nih.govnih.gov Interestingly, a portion of the fructose-derived carbon is converted back to glucose-6-phosphate and funneled into the PPP, indicating a flexible and interconnected central metabolism. nih.govnih.gov This research also highlighted a high tricarboxylic acid (TCA) cycle flux, which contributes significantly to the cellular NADPH pool, a key cofactor for lysine biosynthesis. nih.govnih.govresearchgate.net
| Metabolic Flux | Value (Normalized to Hexose (B10828440) Uptake of 100%) |
| Sucrose to Extracellular Lysine | 27.4% |
| Pentose Phosphate Pathway (PPP) | 55.7% |
| Tricarboxylic Acid (TCA) Cycle | 78.2% |
| Carbon from Fructose to PPP | 7.2% |
This table presents key metabolic flux values in lysine-producing Corynebacterium glutamicum grown on sucrose, as determined by 13C metabolic flux analysis. nih.govnih.gov
Fructose Utilization and Product Formation in Pectobacterium betavasculorum
Pectobacterium betavasculorum is a plant pathogen known for causing soft rot in sugar beets, which are rich in sucrose. frontiersin.orgnih.gov Understanding its sucrose metabolism is crucial for developing strategies to control this pathogen. While direct studies using this compound on this specific organism are not detailed in the provided search results, related research on P. betavasculorum highlights the importance of sucrose metabolism. frontiersin.orgnih.gov
Metabolomic and genomic studies have shown that P. betavasculorum can efficiently utilize sucrose as a carbon source. frontiersin.orgnih.gov When grown on sucrose, there is an upregulation of pathways related to the metabolism of amines and amino acids. frontiersin.orgnih.gov The bacterium possesses genes for sucrose transport and hydrolysis. frontiersin.org The presence of sucrose also influences the production of intracellular polymers. frontiersin.org Further investigation using this compound could precisely delineate the fate of the fructose moiety and its contribution to various metabolic products, including virulence factors.
| Metabolic Response to Sucrose | Observation |
| Primary Metabolic Activity | Intensive extracellular metabolism of amines and amino acids. frontiersin.orgnih.gov |
| Polymer Synthesis | Upregulation of glycogen (B147801) synthesis and degradation pathways. frontiersin.org |
| Carbon Source Utilization | Efficient growth on sucrose as the sole carbon source. frontiersin.orgnih.gov |
This table summarizes the observed metabolic responses of Pectobacterium betavasculorum when sucrose is provided as a carbon source.
Analysis of Sucrose Utilization Pathways in Enterobacteriaceae
The family Enterobacteriaceae exhibits diverse strategies for sucrose metabolism. This compound is a valuable tool for dissecting the contributions of different co-existing pathways.
Comparative Analysis of Scr and Csc Pathways in Escherichia coli
Escherichia coli strains can possess two distinct pathways for sucrose utilization: the Scr pathway and the Csc pathway. frontiersin.orgnih.gov The Scr pathway, often found on plasmids or within the chromosome, typically allows for rapid growth on sucrose. frontiersin.orgnih.gov In contrast, the chromosomally encoded Csc pathway generally supports slower growth. frontiersin.orgnih.govnih.gov While many laboratory strains like E. coli K-12 lack both pathways, some wild-type strains possess one or both. frontiersin.orgnih.govuq.edu.au
The use of isotopically labeled sucrose, such as this compound, would enable a direct comparison of how carbon from the fructose moiety is processed by each pathway. The Scr pathway involves a phosphotransferase system (PTS) that phosphorylates sucrose as it is transported into the cell, followed by hydrolysis. The Csc pathway, a non-PTS system, utilizes a permease to transport sucrose, which is then hydrolyzed intracellularly. uq.edu.au By tracing the 13C label, researchers can quantify the relative activity of each pathway when both are present and determine how the fructose-derived carbon is partitioned between glycolysis and other metabolic routes under various conditions.
| Pathway | Key Characteristics | Typical Growth on Sucrose |
| Scr Pathway | Phosphotransferase system (PTS) based. uq.edu.au | Rapid frontiersin.orgnih.gov |
| Csc Pathway | Non-PTS, involves a permease. uq.edu.au | Slow frontiersin.orgnih.govnih.gov |
This table provides a comparative overview of the Scr and Csc sucrose utilization pathways in Escherichia coli.
Flux Distribution in Specific Metabolic Shunts
Isotopic tracers like this compound are essential for quantifying carbon flow through specific metabolic branches or shunts that diverge from the central metabolic pathways.
Quantification of Carbon Flow through the Bifido Shunt in Bifidobacterium
Bifidobacterium species are prominent members of the human gut microbiota and are known for their health-promoting effects. A hallmark of their carbohydrate metabolism is the "bifido shunt," a unique phosphoketolase pathway. frontiersin.org This pathway allows them to metabolize hexose sugars differently from the classical glycolytic pathway. frontiersin.org
Bifidobacterium can utilize sucrose, and some species possess sucrose phosphorylases that cleave sucrose into glucose-1-phosphate and fructose. nih.gov By feeding Bifidobacterium with this compound, researchers can precisely track the journey of the 13C-labeled fructose carbons. This allows for the quantification of the flux through the bifido shunt, where fructose-6-phosphate (B1210287) is cleaved into acetyl-phosphate and erythrose-4-phosphate. frontiersin.org This analysis provides crucial data on the energy yield and the production of short-chain fatty acids like acetate, which have important physiological effects in the host.
| Pathway | Key Enzyme | Products from Fructose-6-Phosphate |
| Bifido Shunt | Fructose-6-phosphate phosphoketolase frontiersin.org | Acetyl-phosphate, Erythrose-4-phosphate frontiersin.org |
This table outlines the key features of the Bifido Shunt in Bifidobacterium for the metabolism of fructose-6-phosphate.
Studies on Microbial Physiology and Pathogenicity
The use of stable isotope-labeled compounds, particularly those involving core metabolic substrates like sugars, has revolutionized the study of microbial physiology and pathogenicity. Sucrose labeled with carbon-13 on its fructose unit (this compound) serves as a powerful tool for tracing the metabolic fate of the fructose moiety distinctly from the glucose moiety upon cleavage by microbial enzymes. This allows researchers to dissect complex metabolic networks, understand how pathogens allocate resources during infection, and reconstruct metabolic models with high resolution.
Sugar Allocation in Streptococcus mutans Virulence Mechanisms
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its efficient metabolism of dietary sugars, especially sucrose. nih.govnih.gov The virulence of S. mutans is intricately linked to how it allocates sugar resources to various metabolic pathways. mdpi.com These pathways generate critical virulence factors, including acids from glycolysis that demineralize tooth enamel and extracellular polysaccharides (EPS), or glucans, which form the structural scaffold of cariogenic biofilms. mdpi.comekb.eg
Using isotopically labeled sucrose, such as this compound, allows researchers to trace the carbon flow from sucrose into these key virulence-related processes. Upon uptake, sucrose is cleaved into glucose and fructose. The labeled fructose can be tracked as it is funneled into glycolysis for energy production or used for the biosynthesis of cellular components. mdpi.com
Research findings indicate that the pathways for sucrose utilization have a profound impact on the bacterium's virulence. Key findings from metabolic studies include:
Extracellular Polysaccharide (EPS) Production: S. mutans utilizes glucosyltransferases (GTFs) to polymerize the glucose moiety of sucrose into glucans, while the fructose portion is released. nih.gov The formation of this sticky glucan matrix is essential for biofilm formation and bacterial adhesion to tooth surfaces. mdpi.com
Intracellular Polysaccharide (IPS) Metabolism: The bacterium can store excess sugars as intracellular polysaccharides, which are glycogen-like polymers. These stores can be metabolized during periods of nutrient limitation to prolong acid production, thus enhancing the cariogenic potential. frontiersin.org Studies show that the route of sucrose metabolism directly influences IPS storage and subsequent acid production during starvation. frontiersin.org
Acidogenesis: Both glucose and fructose derived from sucrose are rapidly fermented through glycolysis, producing lactic acid as a primary byproduct. This acidification of the local environment is a central mechanism of tooth decay. ekb.eg
The coordinated regulation of these metabolic pathways is crucial for the bacterium's survival and pathogenic activity in the oral cavity. mdpi.com
Interactive Table 1: Sugar Metabolism and its Role in S. mutans Virulence
Click to view table
| Metabolic Pathway | Substrate(s) | Key Enzymes/Factors | Virulence-Related Output | Role in Pathogenicity |
| EPS Synthesis | Extracellular Sucrose | Glucosyltransferases (GTFs) | Insoluble Glucans | Forms biofilm matrix, mediates adhesion. nih.govmdpi.com |
| Glycolysis | Glucose, Fructose | Phosphotransferase System (PTS) | Lactic Acid | Demineralizes tooth enamel, causing caries. mdpi.comekb.eg |
| IPS Accumulation | Intracellular Sugars | Glycogen Synthase (glgA) | Glycogen-like polymers | Energy reserve for prolonged acid production. frontiersin.org |
| Acid Tolerance | N/A | F1F0-ATPase (atpH) | Proton pumping | Survival in low pH environments created by acidogenesis. ekb.eg |
Intracellular Carbon Flow in Salmonella During Infection
Salmonella enterica is a facultative intracellular pathogen that survives and replicates within a specialized membrane-bound compartment inside host cells called the Salmonella-containing vacuole (SCV). nih.gov A critical aspect of its virulence is the ability to acquire nutrients from the host cell's cytoplasm, which is considered a nutrient-poor environment. elifesciences.orgelifesciences.org Understanding the pathogen's central carbon metabolism during infection is key to deciphering its survival strategies.
Stable isotope tracing using 13C-labeled substrates provides a direct method to map the metabolic pathways used by Salmonella inside the host. While many studies utilize labeled glucose, the principles are directly applicable to this compound, which upon cleavage would provide labeled fructose. This allows for the precise tracking of carbon atoms as they are assimilated and processed by the bacterium.
Key findings from these tracing studies reveal a highly adapted metabolic network:
Diverse Carbon Source Utilization: Intracellular Salmonella can co-utilize various carbon sources from the host, including glucose, glycerol (B35011), gluconate, and amino acids like asparagine. osu.edunih.gov
Active Central Metabolic Pathways: Isotope tracing has shown that glycolysis and the pentose phosphate pathway (PPP) are active during infection. nih.gov A complete tricarboxylic acid (TCA) cycle is also operational, which is crucial for generating energy and biosynthetic precursors. nih.gov
Anaplerotic Reactions: The pathogen relies on anaplerotic reactions to replenish TCA cycle intermediates that are siphoned off for biosynthesis, indicating a high demand for building blocks to support intracellular replication.
A pathogen-specific isotope tracing approach using 13C-labeled mannitol, which is metabolized by Salmonella but not by mammalian host cells, has successfully allowed for the specific measurement of metabolites from intracellularly growing bacteria. nih.gov This highlights the power of using specific labeled substrates to untangle the complex metabolic interactions between pathogen and host.
Interactive Table 2: Nutrient Utilization and Active Metabolic Pathways in Intracellular Salmonella
Click to view table
| Nutrient/Metabolite | Source | Metabolic Pathway Utilized | Importance for Intracellular Survival | Reference |
| Glucose | Host Cell | Glycolysis, Pentose Phosphate Pathway | Primary energy and carbon source. | nih.govnih.gov |
| Glycerol | Host Cell | Gluconeogenesis, TCA Cycle | Carbon source. | nih.gov |
| Gluconate | Host Cell | Entner-Doudoroff Pathway | Carbon source. | nih.gov |
| Fructose-Asparagine | Diet / Host Microbiota | Fructosamine-6-P pathway | Nutrient source; availability linked to inflammation. | osu.edu |
| Amino Acids | Host Cell | TCA Cycle, Biosynthesis | Building blocks for protein synthesis. | elifesciences.org |
Pseudomonas putida KT2440 and P. aeruginosa PAO1 Metabolic Reconstruction
Pseudomonas species are known for their metabolic versatility and robustness, making them important organisms for both industrial biotechnology (P. putida) and clinical research (P. aeruginosa). nih.govuni-halle.de Reconstructing their metabolic networks is essential for metabolic engineering and for understanding the pathogenicity of opportunistic pathogens like P. aeruginosa. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for this purpose, providing quantitative insights into the rates of metabolic reactions.
While wild-type P. putida KT2440 does not naturally metabolize sucrose, it has been engineered to do so, making it a suitable platform for converting sucrose into value-added chemicals. d-nb.info In such engineered strains, or in P. aeruginosa which can utilize sucrose, this compound would be an invaluable tracer. It would allow for the precise quantification of carbon flux originating from the fructose moiety as it enters the central metabolic network.
Studies using 13C-labeled glucose have been instrumental in resolving the complex glucose metabolism in these organisms:
Dominant Entner-Doudoroff (ED) Pathway: Unlike many bacteria that primarily use the Embden-Meyerhof-Parnas (EMP) or glycolysis pathway, Pseudomonas species predominantly catabolize glucose via the ED pathway. nih.govplos.org
Cyclic EDEMP Pathway: High-resolution flux analysis has revealed a complex cyclic pathway involving enzymes from the ED, EMP, and pentose phosphate (PP) pathways, known as the EDEMP cycle. nih.govresearchgate.net This cycle provides metabolic flexibility and facilitates the supply of reducing power in the form of NAD(P)H. frontiersin.org
Periplasmic Oxidation: In P. aeruginosa PAO1, a significant portion (approximately 90%) of glucose is first oxidized to gluconate in the periplasm before being transported into the cytoplasm for further metabolism. nih.govresearchgate.net
These detailed flux maps, derived from stable isotope tracing, provide a blueprint of the metabolic machinery, enabling targeted genetic modifications for biotechnological applications or for identifying potential drug targets in pathogenic species. plos.org
Interactive Table 3: Relative Metabolic Fluxes in Pseudomonas Species Grown on Glucose
Click to view table
| Metabolic Pathway/Reaction | P. putida KT2440 (Relative Flux %) | P. aeruginosa PAO1 (Relative Flux %) | Function | Reference |
| Periplasmic Glucose Oxidation | Low | ~90% | Converts glucose to gluconate before uptake. | nih.govresearchgate.net |
| Entner-Doudoroff (ED) Pathway | High | High | Primary glucose catabolic route. | nih.govplos.org |
| Pentose Phosphate (PP) Pathway | Active | Inactive (oxidative branch) | Produces NADPH and biosynthetic precursors. | nih.govresearchgate.net |
| TCA Cycle | Active | Active | Central energy-yielding pathway. | frontiersin.org |
| EDEMP Cycle | Active | Active | Recycles triose phosphates, enhances metabolic plasticity. | nih.govfrontiersin.org |
Research Applications of Sucrose 13c6 Fru in Plant Systems
Carbon Partitioning and Allocation in Developing Tissues
The distribution of newly fixed carbon from source tissues (like mature leaves) to sink tissues (such as developing embryos, roots, and storage organs) is a critical determinant of plant growth and yield. mdpi.com Sucrose-13C6-fru is instrumental in elucidating the mechanisms governing this carbon partitioning.
In sink tissues, sucrose (B13894) is unloaded from the phloem and utilized for growth and storage. mdpi.com Studies in maize have shown that sucrose is the primary form of carbohydrate transported to developing kernels. mdpi.comnih.gov Upon arrival, it can be catabolized by two main enzyme families: invertases (INV), which irreversibly break down sucrose into glucose and fructose (B13574), and sucrose synthases (SUS), which catalyze the reversible conversion of sucrose and UDP into fructose and UDP-glucose. nih.gov
The use of labeled sucrose, including variants like this compound, helps track the fate of the fructose portion specifically. Research indicates that in developing maize kernels, a disruption in one pathway, for instance, a mutation in the SHRUNKEN1 (SH1) gene encoding a sucrose synthase, leads to an accumulation of total soluble sugars. nih.gov This suggests that the fructose moiety, along with glucose, contributes significantly to the osmotic potential of the cells, which is vital for kernel development. nih.gov Furthermore, in tissues with high metabolic activity, such as elongating internodes, a high ratio of hexoses (glucose and fructose) to sucrose is observed, indicating rapid cleavage and utilization of sucrose to fuel growth. mdpi.com
The carbon skeletons derived from sucrose are essential building blocks for structural polymers like cellulose (B213188), a major component of plant cell walls. researchoutreach.orgoapen.org The UDP-glucose produced by the action of sucrose synthase is a direct precursor for cellulose synthesis. nih.gov While the glucose moiety of sucrose is often considered the primary source for cellulose, the fructose unit can also be converted to glucose-6-phosphate and subsequently to UDP-glucose, thus contributing to cell wall biogenesis. Tracing studies with this compound can quantify the extent to which the fructose-derived carbon is incorporated into cellulose, providing insights into the metabolic flexibility of cell wall synthesis.
Starch is the principal storage carbohydrate in many plants, accumulating in organs like seeds, tubers, and roots. scirp.orgslideshare.net The conversion of sucrose to starch is a vital process for energy reservation. scirp.org In storage tissues, sucrose is broken down, and the resulting hexoses or their phosphorylated derivatives are transported into amyloplasts for starch synthesis. scirp.org
The use of this compound allows for the precise tracking of carbon from the fructose unit of sucrose into the starch polymer. This is crucial for understanding the metabolic pathways and regulatory points in starch accumulation. For instance, in potato tubers, sucrose is converted to glucose-6-phosphate, which is then imported into the amyloplast to be converted into ADP-glucose, the precursor for starch synthesis. scirp.org Conversely, during periods of energy demand, such as sprouting or under low-temperature stress, starch is degraded back into sugars, including sucrose, to provide energy and carbon skeletons. mdpi.com Labeling studies can reveal the dynamics of this synthesis and degradation cycle.
Contribution to Cell Wall Components (e.g., Cellulose)
Substrate Cycling and Reversibility of Metabolic Reactions
Metabolic pathways are not always unidirectional. Substrate cycling, where opposing, non-equilibrium reactions catalyzed by different enzymes occur simultaneously, allows for fine-tuned metabolic regulation. The use of isotopically labeled substrates like this compound is essential to quantify these cycles.
For example, the interconversion between hexose (B10828440) phosphates and triose phosphates is a key junction in carbohydrate metabolism. Studies using 13C-labeled glucose in carrot cell suspensions have shown significant redistribution of the label from the C1 to the C6 position of hexoses, indicating a high degree of cycling between hexose phosphates and triose phosphates. researchgate.net This cycling is also evident in the fructose moiety of sucrose. researchgate.net Similarly, the continuous synthesis and degradation of sucrose itself, known as sucrose cycling, has been observed in various plant tissues. nih.gov Feeding this compound and analyzing the labeling patterns in metabolic intermediates can reveal the in vivo activities of enzymes like phosphofructokinase and fructose-1,6-bisphosphatase, providing insights into the reversibility and regulation of glycolysis and gluconeogenesis. nih.gov The reversible nature of enzymes like glucose-6-phosphate isomerase is critical for adapting intracellular fluxes to changing conditions. nih.gov
| Metabolic Pathway/Flux | Flux Value (%) | Reference |
|---|---|---|
| Flux through Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | 55.7 | nih.gov |
| Carbon from Fructose to PPP via Glucose-6-Phosphate Isomerase | 7.2 | nih.gov |
| Flux through Tricarboxylic Acid (TCA) Cycle | 78.2 | nih.gov |
Enzymatic Isotope Effects on Intramolecular 13C Patterns
The analysis of the intramolecular distribution of 13C within a molecule can provide detailed information about the metabolic pathways and enzymatic reactions it has undergone. nih.gov Enzymes often exhibit kinetic isotope effects, meaning they react with molecules containing the lighter isotope (12C) at a slightly faster rate than those with the heavier isotope (13C). This leads to non-uniform distribution of 13C among the carbon positions of a metabolite. nih.gov
When this compound is metabolized, the initial fully labeled fructose moiety undergoes a series of enzymatic reactions. Each reaction can introduce subtle changes to the 13C pattern. For example, the isomerization between glucose and fructose phosphates, a key step in glycolysis and gluconeogenesis, is known to cause isotopic fractionation, particularly at the C1 and C2 positions. researchgate.net Similarly, enzymes like invertase, which cleaves sucrose, fractionate against 13C. nih.gov By analyzing the specific 13C patterns in downstream metabolites derived from the fully labeled fructose, researchers can infer the activities of specific enzymes and pathways. capes.gov.br This site-specific isotope analysis is a sophisticated tool for dissecting metabolic networks. nih.gov
Metabolic Adaptations to Environmental Conditions
Plants must constantly adjust their metabolism in response to changing environmental cues such as nutrient availability, light, temperature, and stress. mpg.deresearchgate.net Sucrose metabolism plays a central role in these adaptations. researchoutreach.org For instance, under low-temperature stress, many plants accumulate soluble sugars like sucrose, which act as cryoprotectants. mdpi.com This often involves the degradation of stored starch to produce sucrose. mdpi.com
Research Applications of Sucrose 13c6 Fru in Animal Models Non Human
Tracing Dietary Fructose (B13574) Metabolism in Murine Models
By administering Sucrose-13C6-fru to mice, researchers can distinguish the carbon atoms originating from the fructose portion of sucrose (B13894) from those of the glucose portion or other endogenous sources. nih.gov This allows for a quantitative analysis of how dietary fructose is absorbed, processed, and distributed throughout the body. nih.gov When mice are gavaged with sucrose labeled on its fructose subunit, the ¹³C atoms can be tracked as they are incorporated into various downstream metabolites, providing a clear picture of fructose's metabolic journey. nih.gov
Studies utilizing ¹³C-labeled fructose have revealed that the small intestine is the primary site for the metabolism of dietary fructose, acting as a shield for the liver. nih.govescholarship.org At low doses (e.g., <0.5 g/kg), approximately 90% of the fructose is cleared by the small intestine. mdpi.com In this process, fructose is phosphorylated by the enzyme ketohexokinase (KHK) and then converted into other metabolites. nih.govmdpi.com Consequently, only a small amount of intact fructose reaches the portal vein; instead, the blood is enriched with fructose-derived glucose, lactate (B86563), and glycerate. nih.govmdpi.com
However, this intestinal capacity is saturable. nih.govmdpi.com When high doses of fructose (≥1 g/kg) are consumed, the small intestine's ability to absorb and metabolize it is overwhelmed. nih.govmdpi.com This saturation leads to a "spillover" of unmetabolized fructose into the portal circulation, which then reaches the liver and the colonic microbiota. nih.govmdpi.com The liver is considered the principal organ for fructose metabolism when intestinal clearance capacity is exceeded. nih.gov This dose-dependent processing highlights a critical mechanism by which the intestine protects the liver from high fructose exposure. nih.gov
| Fructose Dose | Primary Site of Metabolism | Fate of Fructose Carbons in Portal Circulation | Hepatic Exposure |
|---|---|---|---|
| Low (<0.5 g/kg) | Small Intestine (~90% clearance) mdpi.com | Extensive conversion to Glucose, Lactate, and Glycerate; minimal intact Fructose. nih.gov | Low nih.gov |
| High (≥1 g/kg) | Small Intestine (saturated), Liver, and Colonic Microbiota mdpi.com | Significant increase in intact Fructose, alongside fructose-derived metabolites. nih.gov | High nih.govmdpi.com |
Isotope tracing with compounds like this compound demonstrates the active conversion of dietary fructose into a variety of circulating metabolites, revealing a complex system of inter-organ carbon exchange. nih.govyuntsg.com After administration of ¹³C-labeled fructose, the labeled carbons are rapidly detected in circulating glucose, indicating that the intestine efficiently converts fructose into glucose (gluconeogenesis). nih.gov Labeled lactate and glycerate also appear in the portal blood, signifying intestinal catabolism of fructose. nih.gov
| Metabolite | Significance | Primary Site of Formation (from Fructose) |
|---|---|---|
| ¹³C-Glucose | Demonstrates intestinal gluconeogenesis from fructose. nih.gov | Small Intestine nih.gov |
| ¹³C-Lactate | Indicates intestinal fructolysis. nih.gov A key currency in inter-organ carbon exchange. yuntsg.com | Small Intestine nih.gov |
| ¹³C-Glycerate | Product of intestinal fructose catabolism. nih.gov | Small Intestine nih.gov |
| ¹³C-Fructose-1-phosphate | The initial product of intracellular fructose metabolism, indicating pathway engagement. escholarship.org | Small Intestine, Liver escholarship.org |
Intestinal Clearance and Hepatic Processing of Fructose-Derived Carbons
Investigation of Carbohydrate Metabolism in Specific Cell Lines and Tissues
Beyond whole-animal studies, stable isotope tracers are crucial for dissecting metabolic pathways at the cellular level. While direct studies using this compound in specific cell lines are not detailed in the provided sources, research using ¹³C-labeled glucose in endothelial cells provides a framework for how fructose-derived carbons would be traced following their conversion to glucose. nih.govmdc-berlin.de
Vascular endothelial cells are critical for circulatory health, and their metabolism is tightly regulated. imrpress.com Studies on human umbilical vein endothelial cells (HUVECs) use ¹³C-labeled substrates to perform metabolic flux analysis (¹³C-MFA), which quantifies the activity of metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govnih.gov Disruptions in these pathways are linked to endothelial dysfunction. nih.gov
In these experiments, cells are cultured with ¹³C-glucose, and the incorporation of ¹³C into downstream metabolites of the TCA cycle (such as citrate, succinate (B1194679), and malate) is measured. nih.govmdc-berlin.de This reveals the rate of glucose oxidation. mdc-berlin.de Since fructose is readily converted to glucose and lactate by the intestine, the labeled carbons from this compound would enter endothelial cells as these substrates. nih.gov Tracing their fate would show how fructose consumption impacts endothelial energy production and TCA cycle activity. nih.gov For example, studies have shown that inhibiting certain metabolic pathways can significantly perturb the TCA cycle, highlighting the interconnectedness of cellular metabolism. nih.govnih.gov
Evaluation of Physiological Barrier Permeability (e.g., Blood-Brain Barrier)
Sucrose is a widely used marker for assessing the permeability of physiological barriers like the blood-brain barrier (BBB) because it is hydrophilic and not transported by any known carriers across the BBB. researchgate.netnih.gov The use of isotopically labeled sucrose provides a more accurate and specific measurement compared to other methods. chapman.edu
Research comparing radioactive [¹⁴C]sucrose with stable isotope [¹³C]sucrose has shown that the former can significantly overestimate BBB permeability. chapman.educore.ac.uk Studies in rats revealed that the brain uptake clearance (Kᵢₙ) for [¹⁴C]sucrose was 6-7 times higher than for [¹³C]sucrose. chapman.edu This discrepancy is attributed to lipid-soluble radioactive impurities in the [¹⁴C]sucrose solution and the non-specific nature of radioactivity counting, which detects not only the intact marker but also any radioactive metabolites or impurities that may have crossed the barrier. chapman.educore.ac.uk
In contrast, using [¹³C]sucrose (which includes variants like [UL-¹³C₁₂]sucrose or [UL-¹³C6-fru]sucrose) combined with a specific LC-MS/MS analytical method allows for the precise quantification of only the intact sucrose molecule in brain and plasma samples. researchgate.netchapman.edu This methodology has demonstrated that in a rat model of cholestatic liver disease, the permeability of the BBB to sucrose did not significantly change, contradicting some earlier studies that used less specific markers. researchgate.netnih.gov Therefore, stable isotope-labeled sucrose is considered a more accurate and reliable tool for evaluating BBB integrity in animal models. chapman.edu
| Marker | Detection Method | Relative Brain Uptake Clearance (Kᵢₙ) | Accuracy |
|---|---|---|---|
| [¹⁴C]Sucrose | Radioactivity Counting | ~6-7 fold higher than [¹³C]Sucrose chapman.edu | Lower; overestimates permeability due to impurities and non-specific detection. chapman.educore.ac.uk |
| [¹³C]Sucrose | LC-MS/MS | Baseline | Higher; specific quantification of intact sucrose molecule. nih.govchapman.edu |
Computational and Mathematical Modeling in Sucrose 13c6 Fru Research
Isotopomer Balancing and Metabolic Network Reconstruction
Isotopomer balancing is a fundamental principle in ¹³C-based metabolic flux analysis (MFA). embopress.org It involves the systematic tracking of isotopic forms of metabolites (isotopomers) as they are transformed through a series of biochemical reactions. When a cell culture or organism is fed Sucrose-13C6-fru, the six ¹³C atoms on the fructose (B13574) unit act as tracers. As the sucrose (B13894) is metabolized, these labeled carbons are distributed among downstream metabolites, creating unique mass isotopomer distributions (MIDs) for each compound. nih.govnih.gov
The process begins with the construction of a stoichiometric model of the metabolic network under investigation. oup.com This model details the reactions involved in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.net For each reaction, the specific atom transitions from substrates to products are meticulously mapped. osti.gov For instance, the cleavage of this compound yields unlabeled glucose and uniformly labeled fructose. The labeled fructose then enters glycolysis, and its ¹³C atoms are systematically distributed into intermediates like fructose-1,6-bisphosphate, glyceraldehyde-3-phosphate, and pyruvate (B1213749).
By measuring the MIDs of key intracellular metabolites, often proteinogenic amino acids or metabolic intermediates, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can gather the necessary data for isotopomer balancing. researchgate.netmdpi.com These experimental MIDs are then compared to the MIDs predicted by the metabolic model for a given set of metabolic fluxes. The process of minimizing the difference between the measured and predicted MIDs allows for the reconstruction and validation of the metabolic network, and can even lead to the discovery of novel pathways. mdpi.combiorxiv.org
A study on Corynebacterium glutamicum utilized [¹³C₆Fru]sucrose to investigate lysine (B10760008) production. The isotopomer data from secreted lysine and trehalose (B1683222) helped to elucidate the in vivo carbon flux distribution, revealing that the glucose monomer of sucrose was entirely channeled into the PPP, while the fructose moiety primarily entered glycolysis. nih.gov
Table 1: Example of Carbon Atom Transitions from this compound in a Simplified Glycolytic Pathway
| Metabolite | Carbon Atoms | Labeled Precursor(s) | Expected Labeling Pattern |
| This compound | C1-C6 of Fructose | - | Uniformly labeled fructose moiety |
| Fructose-1,6-bisphosphate | C1-C6 | Fructose-6-phosphate (B1210287) | C1-C6 are ¹³C labeled |
| Glyceraldehyde-3-phosphate | C1-C3 | Fructose-1,6-bisphosphate | C1-C3 are ¹³C labeled |
| Pyruvate | C1-C3 | Phosphoenolpyruvate (B93156) | C1-C3 are ¹³C labeled |
Quantitative Flux Estimation through Isotopic Steady-State and Transient Experiments
The ultimate goal of using this compound is often the quantification of metabolic fluxes—the in vivo rates of metabolic reactions. frontiersin.org This is achieved through two primary experimental approaches: isotopic steady-state and isotopic transient experiments.
Isotopic Steady-State Metabolic Flux Analysis (MFA):
In steady-state MFA, the system is assumed to be in a metabolic steady state, meaning the concentrations of intracellular metabolites are constant. oup.com The organism or cell culture is fed a ¹³C-labeled substrate, such as this compound, until an isotopic steady state is also reached. nih.gov At this point, the isotopic enrichment of each carbon in a metabolite becomes constant. oup.com The labeling patterns in metabolic products, particularly amino acids derived from central metabolic intermediates, provide crucial information about the relative fluxes through converging and diverging pathways. nih.gov
For example, the labeling pattern of alanine, which is derived from pyruvate, can help to determine the relative contributions of glycolysis and the pentose phosphate pathway to pyruvate synthesis. embopress.org By fitting the measured MIDs to a computational model, a flux map of the central carbon metabolism can be generated. biorxiv.org
Isotopic Transient 13C-MFA (INST-MFA):
While steady-state MFA is powerful, it is not suitable for all systems, particularly autotrophic organisms or systems with large metabolite pools that are slow to label. vanderbilt.edu In such cases, isotopically non-stationary MFA (INST-MFA) is employed. pnas.orgnih.gov This method involves analyzing the system while it is at a metabolic steady state but during the transient phase before isotopic steady state is achieved. vanderbilt.edu
In a typical INST-MFA experiment, a switch is made from an unlabeled carbon source to this compound, and samples are taken at multiple time points to capture the dynamic changes in the labeling of intracellular metabolites. pnas.orgnih.gov These time-course data of MIDs provide rich information that allows for the determination of not only metabolic fluxes but also intracellular metabolite concentrations. nih.gov The computational modeling for INST-MFA is more complex, involving the solution of a system of ordinary differential equations that describe the isotopomer balances. vanderbilt.edu
A study on Pichia pastoris combined metabolomics with instationary ¹³C metabolic flux analysis to assess the impact of recombinant protein production, revealing an increased energy demand in the producing strain. nih.gov
Integration of Omics Data (e.g., Metabolomics, Transcriptomics) with Fluxomics
Fluxomics, the study of metabolic fluxes, provides a direct measure of the metabolic phenotype. frontiersin.org However, to gain a more comprehensive understanding of cellular regulation, it is often integrated with other "omics" data, such as metabolomics and transcriptomics. nih.govnih.gov This integration helps to bridge the gap between genotype and phenotype. nih.gov
Metabolomics and Fluxomics:
Metabolomics provides a snapshot of the concentrations of a wide range of metabolites in the cell. nih.gov When combined with flux data from this compound experiments, it can reveal regulatory mechanisms. For instance, an increase in the concentration of a particular metabolite coupled with a decrease in the flux of the enzyme that consumes it might indicate allosteric inhibition. The integration of these two datasets allows for a more robust characterization of the metabolic state. nih.gov
Transcriptomics and Fluxomics:
Transcriptomics measures the expression levels of all genes in a cell. While it is often assumed that gene expression levels correlate with the activity of the encoded enzymes, this is not always the case due to post-transcriptional, translational, and post-translational regulation. oup.com By comparing transcriptomic data with fluxomic data, researchers can identify at which level metabolic regulation is occurring. For example, if the flux through a pathway changes without a corresponding change in the transcription of the genes encoding the pathway's enzymes, it suggests that regulation is happening at the protein or metabolite level. Conversely, a correlation between gene expression and flux can point to transcriptional regulation as the dominant control mechanism.
Bioinformatics platforms are being developed to facilitate the integration of these multi-omics datasets, enabling a more holistic view of cellular metabolism. oup.com
Sensitivity Analysis and Parameter Estimation in Metabolic Models
The metabolic models used for flux analysis contain numerous parameters, including the fluxes themselves. mit.edu The accuracy of the estimated fluxes depends on the quality of the experimental data and the structure of the model. Sensitivity analysis and parameter estimation are crucial steps in validating and refining these models. researchgate.net
Sensitivity Analysis:
Sensitivity analysis is a computational technique used to determine how the output of a model, such as the predicted MIDs or the estimated fluxes, is affected by changes in the model's parameters. oup.com In the context of MFA with this compound, sensitivity analysis can identify which fluxes have the most significant impact on the labeling pattern of a particular metabolite. nih.gov This information is valuable for experimental design, as it can help researchers choose which metabolites to measure to obtain the most information about the fluxes of interest. oup.com It can also reveal the robustness of the model and the confidence in the estimated fluxes. nih.gov
Parameter Estimation:
Parameter estimation is the process of finding the set of flux values that best fit the experimental data. researchgate.net This is typically formulated as a least-squares optimization problem, where the goal is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model. biorxiv.org The use of isotopically labeled substrates like this compound provides the necessary constraints to make this parameter estimation problem solvable. nih.gov
Advanced algorithms, such as Monte Carlo methods, can be used to not only find the best-fit flux values but also to determine the confidence intervals for each estimated flux, providing a measure of the precision of the flux determination. biorxiv.orgresearchgate.net
Emerging Research Directions for Sucrose 13c6 Fru Tracing
Development of Integrated Multi-Isotopic Labeling Strategies
A significant advancement in metabolic research is the move from single-isotope tracing to multi-isotopic labeling strategies. This approach involves using two or more different stable isotopes simultaneously to trace the flow of multiple atoms through metabolic networks. Combining Sucrose-13C6-fru with other labeled compounds, such as those containing nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), or oxygen-18 (¹⁸O), allows for a more comprehensive and stoichiometric analysis of metabolic transformations. thermofisher.comjove.com
For instance, a dual-labeling strategy using this compound and a ¹⁵N-labeled amino acid like ¹⁵N-glutamine can concurrently track carbon and nitrogen metabolism. mdpi.comresearchgate.net This is particularly valuable in studying the interplay between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. mdpi.comresearchgate.net Research in plant-microbe symbiotic associations has successfully used ¹³C and ¹⁵N double labeling to demonstrate the exchange of amino acids and other metabolites. researchgate.net Similarly, studies in C. elegans have combined ¹³C and ¹⁵N isotopes to quantify the dynamics of phospholipids, revealing rapid replacement rates within cellular membranes. nih.govnih.gov These methodologies provide a framework for using this compound to investigate how the fructose-derived carbon skeleton is integrated into nitrogen-containing compounds like amino acids and nucleotides.
The development of analytical techniques, particularly gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) and liquid chromatography-mass spectrometry (LC-MS), is crucial for resolving the complex data generated from multi-isotope experiments. researchgate.netnih.gov These methods can distinguish between different isotopologues, providing precise measurements of isotope enrichment in various metabolites.
| Labeling Strategy | Target Pathways | Key Insights | Relevant Organisms/Systems |
| This compound + ¹⁵N-Amino Acids | Glycolysis, TCA Cycle, Amino Acid Synthesis | Simultaneous tracking of carbon and nitrogen flux, understanding the link between carbohydrate and protein metabolism. mdpi.comresearchgate.net | Bacteria, Plants, Animal Models |
| This compound + ²H₂O | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Fatty Acid Synthesis | Measuring fluxes through pathways involving NADPH/NADH production and water incorporation. frontiersin.org | E. coli, Animal Models |
| This compound + ¹⁸O₂ | Oxidative Phosphorylation, Respiration | Quantifying oxygen consumption and its role in the oxidation of fructose-derived carbons. | Cellular and mitochondrial studies |
Coupling Isotope Tracing with Advanced Imaging Modalities
While traditional metabolomics provides data from homogenized tissue samples, it lacks spatial information. acs.org A major emerging trend is the coupling of stable isotope tracing with advanced imaging techniques, most notably Mass Spectrometry Imaging (MSI). mdpi.com This combination enables the visualization of metabolic activity directly within tissue sections, revealing spatial heterogeneity in nutrient utilization. mdpi.comnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a powerful technique that can map the distribution of hundreds of metabolites, including isotopically labeled ones, in a single tissue slice without the need for radioactive labels. acs.orgnih.gov By administering this compound to an organism, researchers can then use MALDI-MSI on tissue sections to see where the ¹³C atoms from the fructose (B13574) moiety accumulate. This spatial metabolomics approach can highlight metabolic differences between distinct cell types or regions within a complex tissue, such as a tumor microenvironment or different neurological regions in the brain. acs.orgnih.gov Recent advancements have pushed the spatial resolution of MSI to the single-cell level, allowing for dynamic metabolic analysis of individual cells in situ. nih.govspringernature.com
For example, optimized MALDI-MSI methods have been developed to enhance the detection of low-molecular-weight metabolites, which are critical for tracing metabolic pathways like glycolysis and the TCA cycle. acs.orgnih.gov Studies using ¹³C₆-glucose have successfully mapped the distribution of labeled intermediates in mouse kidney, brain, and breast cancer tissues, demonstrating the power of this approach to uncover tissue-specific metabolic functions and heterogeneity. nih.gov Applying this to this compound tracing could reveal how different tissues or cell populations within a tissue preferentially metabolize the fructose component of sucrose (B13894).
| Imaging Modality | Principle | Application with this compound | Key Advantages |
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with a matrix, which are then analyzed by a mass spectrometer. acs.org | Spatially resolve the distribution of ¹³C-labeled metabolites derived from the fructose moiety of sucrose in heterogeneous tissues. nih.gov | High spatial resolution (down to single-cell), label-free for endogenous molecules, multiplexing capability. mdpi.comnih.govspringernature.com |
| DESI-MSI | Desorption Electrospray Ionization uses a charged solvent spray to desorb and ionize molecules from a surface for mass analysis. mdpi.com | Ambient ionization allows for imaging under more natural conditions, mapping fructose metabolism on tissue surfaces. | Minimal sample preparation, analysis in an open environment. |
| SIMS | Secondary Ion Mass Spectrometry uses a primary ion beam to eject secondary ions from a surface, providing high-resolution chemical imaging. | Subcellular localization of ¹³C from this compound, tracing metabolic activity within organelles. | Very high spatial resolution (nanometer scale), high sensitivity. |
High-Throughput Platforms for Automated Metabolic Phenotyping
To understand the systemic effects of nutrients and genetic or pharmacological perturbations, researchers are increasingly turning to high-throughput, automated platforms for metabolic phenotyping. These systems allow for the simultaneous and continuous monitoring of multiple metabolic and behavioral parameters in laboratory animals, such as mice. ethz.cheuropa.eu
Platforms like the TSE PhenoMaster or the Monash Metabolic Phenotyping Platform can automatically measure variables including oxygen consumption, carbon dioxide production, food and liquid intake, and locomotor activity in a home-cage environment, which minimizes stress on the animals. europa.euwakehealth.edumdc-berlin.de Integrating this compound tracing with these systems would enable researchers to correlate whole-body metabolic changes with the precise flux of fructose-derived carbon. For instance, by analyzing the ¹³C enrichment in expired CO₂, one could quantify the rate of fructose oxidation in real-time while simultaneously collecting data on energy expenditure and activity levels. diabetesjournals.org
Furthermore, the field is moving towards combining these automated phenotyping systems with machine learning algorithms for more sophisticated data analysis. acs.orgosti.gov By generating large datasets from ¹³C tracing experiments, machine learning models can be trained to predict metabolic fluxes and identify subtle phenotypic differences that might be missed by traditional analysis. acs.orgosti.govacs.org This approach represents a powerful method for rapidly screening the metabolic consequences of different diets, genetic modifications, or drug treatments involving fructose metabolism.
| Platform/Technology | Key Features | Application with this compound |
| TSE PhenoMaster | Automated, synchronized monitoring of indirect calorimetry (O₂, CO₂), food/liquid intake, activity in a home-cage setting. europa.euwakehealth.edumdc-berlin.de | Correlate the oxidation of the fructose moiety (via ¹³CO₂ analysis) with whole-body energy expenditure and behavior. |
| Flow Cytometry-based Screening | High-throughput analysis and sorting of single cells based on fluorescence. frontiersin.org | Screen for genetic or chemical modulators of fructose uptake and metabolism in cell libraries using fluorescent sensors. |
| Machine Learning-enabled ¹³C-MFA | Uses machine learning algorithms to analyze labeling patterns and predict metabolic fluxes from large datasets. acs.orgosti.gov | Enable high-throughput analysis of metabolic flux maps generated from this compound tracing experiments. |
Applications in Systems Metabolic Engineering and Synthetic Biology
Systems metabolic engineering aims to rationally design and optimize metabolic pathways in microorganisms for the production of valuable chemicals, biofuels, and pharmaceuticals. nih.govnih.gov Synthetic biology provides the tools to build and control these engineered biological systems. nih.govresearchgate.net ¹³C Metabolic Flux Analysis (MFA) is a cornerstone technique in this field, providing a quantitative snapshot of the carbon flow through the cell's metabolic network. embopress.orgethz.ch
Using tracers like this compound is critical for mapping and quantifying fluxes in organisms engineered to utilize sucrose as a feedstock. nih.gov Sucrose is an abundant and relatively inexpensive carbon source, making it an attractive substrate for industrial biotechnology. By tracing the ¹³C from the fructose moiety, engineers can understand how it is partitioned between growth, energy production, and the synthesis of the target product. researchgate.net This information is essential for identifying metabolic bottlenecks, uncovering competing pathways that divert carbon away from the desired product, and validating the effects of genetic modifications. embopress.org
For example, a study on Corynebacterium glutamicum used specifically labeled sucrose, including [¹³C₆Fru]sucrose, to analyze lysine (B10760008) production. nih.gov The results revealed that the glucose and fructose moieties were channeled into different entry points of central metabolism, with the glucose part entering the pentose phosphate pathway and the fructose part entering glycolysis. nih.gov This level of detail, made possible by the specific isotopic labeling, is invaluable for guiding future engineering strategies to improve yields. As synthetic biology develops more complex circuits and pathways, the precise measurements afforded by tracers like this compound will be indispensable for the "Design-Build-Test-Learn" cycle of metabolic engineering. acs.orgosti.gov
Q & A
Basic: What is the primary role of Sucrose-<sup>13</sup>C6-fru in metabolic studies, and how should it be integrated into experimental design?
Sucrose-<sup>13</sup>C6-fru is a stable isotope-labeled tracer used to track fructose metabolism in biological systems. Its <sup>13</sup>C labeling enables precise quantification of metabolic fluxes via techniques like mass spectrometry or NMR. When designing experiments, ensure:
- Labeling specificity : Confirm that the <sup>13</sup>C enrichment is localized to the fructose moiety (see molecular formula: <sup>13</sup>C6C6H22O11) .
- Control groups : Use unlabeled sucrose to distinguish background metabolic activity.
- Sampling intervals : Optimize timepoints to capture dynamic flux changes .
Basic: How do researchers validate the purity and isotopic integrity of Sucrose-<sup>13</sup>C6-fru prior to experimentation?
Methodological validation involves:
- Chromatographic separation : Use HPLC or GC to confirm chemical purity.
- Isotopic verification : Employ high-resolution mass spectrometry (HRMS) to detect <sup>13</sup>C enrichment patterns and rule out contamination .
- Batch consistency : Cross-check certificates of analysis (CoA) from suppliers and replicate measurements across batches .
Advanced: What strategies mitigate isotopic dilution effects when using Sucrose-<sup>13</sup>C6-fru in complex biological systems?
Isotopic dilution from endogenous unlabeled sugars can skew results. Solutions include:
- Dose optimization : Conduct pilot studies to determine minimal effective tracer concentrations that exceed endogenous pools.
- Compartmental modeling : Use software like INCA or OpenFLUX to account for dilution in flux calculations.
- Parallel labeling : Combine with <sup>13</sup>C-glucose tracers to disentangle fructose-specific pathways .
Advanced: How can conflicting data from Sucrose-<sup>13</sup>C6-fru tracing studies be resolved?
Data contradictions often arise from methodological variability. Address this by:
- Standardizing protocols : Adopt consensus guidelines for sample preparation, instrument calibration, and data normalization.
- Meta-analysis : Compare results with published studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., cell type, incubation time) .
- Inter-laboratory validation : Share raw datasets with collaborators to verify reproducibility .
Basic: What analytical techniques are most robust for quantifying <sup>13</sup>C enrichment in Sucrose-<sup>13</sup>C6-fru experiments?
Preferred methods include:
- LC-MS/MS : Provides high sensitivity for low-abundance metabolites.
- <sup>13</sup>C-NMR : Resolves positional isotopomer distribution in fructose residues.
- Isotope ratio mass spectrometry (IRMS) : Validates bulk isotopic enrichment .
Advanced: How should researchers design time-course experiments to maximize data resolution in Sucrose-<sup>13</sup>C6-fru studies?
Optimize temporal resolution by:
- Preliminary kinetic assays : Identify critical phases of metabolite turnover (e.g., glycolysis vs. pentose phosphate pathway).
- High-frequency sampling : Collect data at short intervals during rapid flux phases (e.g., every 5–10 minutes in cell cultures).
- Model-based sampling : Use computational predictions (e.g., ODE models) to prioritize timepoints .
Basic: What are the ethical and practical considerations when using Sucrose-<sup>13</sup>C6-fru in human metabolic studies?
- Ethical approval : Ensure compliance with institutional review boards (IRBs) for tracer administration in vivo .
- Safety thresholds : Adhere to established limits for isotopic tracer doses (<1% total carbohydrate intake).
- Data transparency : Publish raw isotopic enrichment datasets to facilitate replication .
Advanced: How can machine learning enhance the interpretation of Sucrose-<sup>13</sup>C6-fru-derived metabolic datasets?
Machine learning applications include:
- Pattern recognition : Cluster isotopomer profiles to identify novel metabolic subpathways.
- Noise reduction : Train algorithms to distinguish biological signals from instrumental noise in MS data.
- Predictive modeling : Integrate flux data with omics layers (e.g., transcriptomics) to forecast metabolic adaptations .
Basic: What are common pitfalls in experimental design when using isotopic tracers like Sucrose-<sup>13</sup>C6-fru?
Avoid:
- Inadequate controls : Failing to account for natural isotope abundance or background metabolism.
- Overinterpretation : Assuming linear flux relationships without validating steady-state conditions.
- Sample degradation : Improper storage (e.g., room temperature) leading to tracer hydrolysis .
Advanced: What computational tools are essential for modeling metabolic fluxes from Sucrose-<sup>13</sup>C6-fru data?
Critical tools include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
